molecular formula C13H12O2 B12553360 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- CAS No. 153202-79-0

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-

Cat. No.: B12553360
CAS No.: 153202-79-0
M. Wt: 200.23 g/mol
InChI Key: BWPAWMZEKVRJQJ-UHFFFAOYSA-N
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Description

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- is a compound belonging to the cycloproparene series It is characterized by the presence of a cyclopropane ring fused to a naphthalene moiety, with methoxy groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- can be synthesized from 1,4-benzoquinone through a multi-step process. The synthesis involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.

    Demethylation: Cerium(IV) ammonium nitrate is used for demethylation reactions.

    Addition Reactions: Bromine is used for addition reactions.

Major Products:

Scientific Research Applications

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and demethylation, which can alter its structure and reactivity . The specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- can be compared with other similar compounds, such as:

The uniqueness of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- lies in its specific substitution pattern and reactivity, which distinguishes it from other cycloproparenes.

Properties

CAS No.

153202-79-0

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3,6-dimethoxy-1H-cyclopropa[b]naphthalene

InChI

InChI=1S/C13H12O2/c1-14-12-3-4-13(15-2)11-7-9-5-8(9)6-10(11)12/h3-4,6-7H,5H2,1-2H3

InChI Key

BWPAWMZEKVRJQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C3CC3=CC2=C(C=C1)OC

Origin of Product

United States

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